4-Benzyloxy-cyclohexanecarbaldehyde

Overview

Description

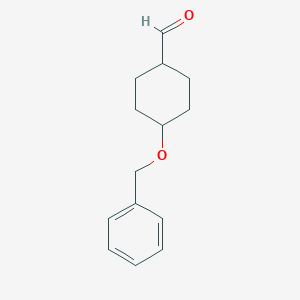

4-Benzyloxy-cyclohexanecarbaldehyde is an organic compound with the molecular formula C14H18O2 It is characterized by a cyclohexane ring substituted with a benzyloxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-cyclohexanecarbaldehyde typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced to the cyclohexane ring through a nucleophilic substitution reaction. This involves the reaction of cyclohexanol with benzyl chloride in the presence of a base such as sodium hydroxide.

Oxidation to Aldehyde: The resulting benzyloxy-cyclohexane is then oxidized to form the aldehyde group. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-cyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.

Reduction: NaBH4, LiAlH4.

Substitution: Benzyl chloride, sodium hydroxide.

Major Products

Oxidation: 4-Benzyloxy-cyclohexanecarboxylic acid.

Reduction: 4-Benzyloxy-cyclohexanemethanol.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-Benzyloxy-cyclohexanecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-cyclohexanecarbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the aldehyde and benzyloxy groups. These functional groups can participate in various chemical transformations, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Cyclohexanecarbaldehyde: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.

4-Methoxy-cyclohexanecarbaldehyde: Contains a methoxy group instead of a benzyloxy group, which can influence its reactivity and applications.

4-Hydroxy-cyclohexanecarbaldehyde: Contains a hydroxy group, which can lead to different chemical properties and uses.

Uniqueness

4-Benzyloxy-cyclohexanecarbaldehyde is unique due to the presence of both the benzyloxy and aldehyde groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.

Biological Activity

4-Benzyloxy-cyclohexanecarbaldehyde (C14H18O2) is an organic compound notable for its potential applications in organic synthesis and biological research. Its structure includes a cyclohexane ring substituted with a benzyloxy group and an aldehyde functional group, which plays a crucial role in its biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound is primarily involved in biochemical reactions that influence enzyme activity. Its aldehyde group can form Schiff bases with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation depending on the target protein involved.

Key Mechanisms:

- Enzyme Interactions: The compound interacts with oxidoreductases and transferases, modulating their activity through oxidation-reduction reactions.

- Hydrophobic Interactions: The benzyloxy group enhances hydrophobic interactions with protein active sites, influencing enzyme stability and function.

- Reactive Oxygen Species (ROS) Modulation: It has been shown to affect ROS levels, impacting gene expression and cellular metabolism.

Cellular Effects

The compound's influence extends to various cell types and processes:

- Cell Signaling: By modulating ROS levels, it can upregulate antioxidant response elements, increasing the expression of detoxifying enzymes.

- Metabolic Pathways: It is metabolized by cytochrome P450 oxidases, affecting metabolic flux and metabolite levels.

- Toxicity Profile: Dosage studies in animal models indicate that low doses may be beneficial, while higher doses can lead to oxidative stress and liver damage.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with various enzymes, it was found to significantly alter the activity of specific oxidoreductases. The binding affinity was measured using kinetic assays, revealing a dose-dependent relationship between the compound concentration and enzyme inhibition.

Case Study 2: Cellular Metabolism

Research conducted on cell lines demonstrated that treatment with this compound resulted in increased expression of genes involved in antioxidant defense. This was assessed through quantitative PCR analysis, which showed upregulation of key detoxifying enzymes under oxidative stress conditions .

Data Table: Summary of Biological Activities

Applications in Scientific Research

This compound has potential applications across various fields:

- Medicinal Chemistry: Investigated for its therapeutic properties, particularly in drug development targeting metabolic disorders.

- Chemical Biology: Used as a probe to study biochemical pathways and mechanisms related to enzyme interactions.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules through reactions like Suzuki-Miyaura cross-coupling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyloxy-cyclohexanecarbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the benzyloxy group to a cyclohexanecarbaldehyde precursor. A common approach is the Williamson ether synthesis, where a cyclohexanol derivative reacts with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF). Optimization includes:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Temperature Control : Reactions at 60–80°C balance reaction rate and side-product formation .

- Protection/Deprotection : Protecting the aldehyde group during benzyloxy introduction prevents unwanted side reactions. Deprotection under mild acidic conditions (e.g., HCl in THF) preserves structural integrity .

- Purity Monitoring : Use TLC or HPLC to track reaction progress, with column chromatography for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1720 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) confirm structural features .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragments, such as loss of benzyloxy group (m/z ~91) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as aldehydes can irritate mucous membranes .

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water; remove contaminated clothing .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can conflicting data in the literature regarding the reactivity of this compound be resolved?

Methodological Answer:

- Cross-Validation : Replicate experiments under standardized conditions (solvent, temperature, catalyst) to isolate variables .

- Advanced Analytical Techniques :

- Computational Modeling : Use DFT calculations to predict thermodynamic vs. kinetic product distributions and reconcile discrepancies .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Model solvent effects on reaction kinetics (e.g., DMF vs. THF) to optimize solvent choice .

- QSPR Models : Relate substituent effects (e.g., benzyloxy vs. methoxy) to reaction rates using quantitative structure-property relationships .

Q. What strategies can be employed to study the stereoelectronic effects of the benzyloxy group on the aldehyde's reactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and compare reaction rates in nucleophilic additions .

- Kinetic Isotope Effects (KIE) : Use deuterated benzyloxy groups to probe electronic vs. steric influences .

- Single-Crystal Analysis : Determine spatial orientation of the benzyloxy group relative to the aldehyde to assess steric hindrance .

- Spectroscopic Probes :

Properties

IUPAC Name |

4-phenylmethoxycyclohexane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRULNFQXSNRBTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.